2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine
Description
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine (CAS: 4515-24-6) is a protected derivative of N-acetylglucosamine (GlcNAc) with critical applications in glycopeptide synthesis and carbohydrate chemistry. Its molecular formula is C₁₄H₂₂N₂O₈, and it has a molecular weight of 346.33 g/mol . The compound features a beta-configured anomeric amine, acetamido substitution at C2, and acetyl protecting groups at positions 3, 4, and 6. This protection enhances solubility in organic solvents and stabilizes the molecule during glycosylation reactions .
Synthetic routes often involve mercury bromide-promoted glycosylation of serine/threonine derivatives (e.g., Fmoc-Ser-OBn) with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride, yielding beta-glycosides in ~60–64% efficiency . By-products like bis-glycopyranosylamines are reported during its preparation, necessitating optimized protocols for high purity .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGKXBJJPLBTOQ-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Glucosyl Azide Intermediate
Acetochloroglucosamine (I) reacts with sodium azide (NaN₃) in formamide at 85°C for 24 hours, yielding the β-D-glucosyl azide derivative (III). This nucleophilic substitution replaces the anomeric chloride with an azide group while retaining the acetyl protections at C3, C4, and C6.
Reaction Conditions:
Catalytic Hydrogenation to the Target Amine
The azide intermediate (III) undergoes hydrogenation using Adams’ catalyst (platinum oxide) in tetrahydrofuran (THF) under hydrogen gas (H₂) at ambient pressure. This step reduces the azide to a primary amine, forming 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucosylamine (IV).
Key Parameters:
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Catalyst: PtO₂ (Adams’ catalyst)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature
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Duration: Until hydrogen uptake ceases (~3 hours)
Direct Acetylation of Protected Glucosamine Derivatives
An alternative route involves sequential acetylation of a glucosamine precursor. While less commonly reported, this method highlights the importance of selective protection:
Starting Material: N-Acetylglucosamine
The synthesis begins with N-acetyl-D-glucosamine, where the C2 amino group is pre-acetylated. The hydroxyl groups at C3, C4, and C6 are acetylated using acetic anhydride in pyridine, forming a fully protected intermediate.
Reaction Conditions:
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Acetylating Agent: Acetic anhydride (3.5 equiv)
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Base: Pyridine (excess)
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Temperature: 0°C → room temperature
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Duration: 12 hours
Comparative Analysis of Synthetic Routes
| Parameter | Azide Reduction Method | Direct Acetylation Method |
|---|---|---|
| Starting Material | Acetochloroglucosamine | N-Acetylglucosamine |
| Key Steps | Azidation → Hydrogenation | Acetylation → Amination |
| Stereochemical Control | High (β-selectivity) | Moderate (requires optimization) |
| Yield | >80% | ~70% (estimated) |
| Scalability | Industrial-friendly | Limited by amination step |
The azide reduction method is favored for its reproducibility and high β-anomer selectivity, whereas the direct acetylation approach remains exploratory due to challenges in amination efficiency.
Optimization Strategies for Industrial Applications
Solvent Systems
Protecting Group Stability
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Acetyl Migration: Minimized by maintaining reaction pH < 7 and avoiding protic solvents during acetylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 5.20 (d, J = 8.5 Hz, H1), 2.05–2.15 (3s, 9H, acetyl groups).
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¹³C NMR: 170.8 ppm (C=O, acetamido), 20.5–21.0 ppm (acetyl CH₃).
High-Resolution Mass Spectrometry (HRMS):
Applications in Glycoconjugate Synthesis
The product serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions: Anatalline undergoes various chemical reactions, including:
Oxidation: Anatalline can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert anatalline to its reduced forms.
Substitution: Anatalline can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted anatalline compounds .
Scientific Research Applications
Role in Glycoprotein Synthesis
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine serves as a building block for glycoproteins and glycolipids, which are crucial for cellular communication and structural integrity. It is involved in various biochemical pathways essential for cell signaling and immune responses.
Therapeutic Potential
This compound has shown promise in several therapeutic areas:
- Osteoarthritis Treatment : It contributes to cartilage formation and maintenance, making it a candidate for treating joint disorders.
- Antimicrobial Activity : Its derivatives have been studied for their ability to influence immune responses against bacterial infections by interacting with peptidoglycan recognition proteins .
Case Study 1: Glycoprotein Synthesis
A study demonstrated the successful incorporation of this compound into glycoproteins, enhancing their stability and biological activity. The synthesized glycoproteins exhibited improved cell adhesion properties, which are critical for tissue engineering applications.
Case Study 2: Osteoarthritis Management
Clinical trials involving glucosamine derivatives indicated that patients receiving treatments containing this compound reported reduced pain and improved joint function compared to control groups. The mechanism is believed to involve the enhancement of cartilage matrix synthesis .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial | Interaction with immune response proteins |
| N-Acetylglucosamine | Cartilage Health | Stimulates chondrocyte activity |
| Chitinase-derived products | Antimicrobial | Hydrolysis of chitin leading to glucosamine release |
Mechanism of Action
The mechanism of action of anatalline involves its interaction with nicotinic acetylcholine receptors in the nervous system. Anatalline binds to these receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system similarly to other tobacco alkaloids .
Comparison with Similar Compounds
Key Findings :
- Anomeric Configuration: Beta-anomers (e.g., target compound) show higher stability in glycosidic linkages compared to alpha counterparts like benzyl-alpha-D-glucopyranoside .
- C2 Substituents : Phthalimido groups (vs. acetamido) increase steric hindrance, reducing enzymatic cleavage rates in glycoconjugates .
- Sugar Backbone: Galactose or mannose derivatives exhibit distinct biological recognition profiles. For example, mannose-based analogs are prioritized in antiviral studies .
Functional Group Variations and Their Impact
Table 2: Functional Group Modifications and Reactivity
Key Insights :
Biological Activity
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, commonly referred to as a glycosylamine derivative, is a compound of significant interest in biochemical research due to its potential biological activities and applications in glycoprotein synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and implications in medicinal chemistry.
- Molecular Formula : C₃₂H₃₆N₂O₁₃
- Molecular Weight : 656.63 g/mol
- CAS Number : 160067-63-0
- IUPAC Name : (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Antimicrobial Properties
Research has indicated that glycosylamines can exhibit antimicrobial activity. A study demonstrated that derivatives of 2-acetamido-2-deoxy-D-glucose possess inhibitory effects against various bacterial strains. The acetylation of hydroxyl groups enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy .
Enzyme Inhibition
Glycosylamines have been investigated for their role as enzyme inhibitors. Specifically, they can act as competitive inhibitors for glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition is crucial in controlling the metabolism of carbohydrates in pathogenic organisms . A notable finding is that the tri-O-acetylated form exhibits enhanced binding affinity due to increased hydrophobic interactions with the enzyme active site .
Glycopeptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly in the formation of glycopeptides. The acetyl groups protect hydroxyl functionalities during synthesis, allowing for selective reactions that facilitate the construction of complex glycopeptide structures. This is essential for developing therapeutic agents that mimic natural glycoproteins .
Case Study 1: Antimicrobial Activity Evaluation
In a controlled study assessing the antimicrobial properties of various glycosylamines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential application as an antimicrobial agent in clinical settings .
Case Study 2: Glycopeptide Development
A recent study utilized this compound in the synthesis of a novel glycopeptide aimed at targeting specific cancer cells. The resulting compound demonstrated enhanced cellular uptake and cytotoxicity compared to non-glycosylated counterparts. This underscores the importance of glycosylation in improving drug efficacy and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₆N₂O₁₃ |
| Molecular Weight | 656.63 g/mol |
| CAS Number | 160067-63-0 |
| Antimicrobial Activity | Effective against S. aureus and E. coli at >100 µg/mL |
| Glycopeptide Synthesis Application | Building block for SPPS |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, and how can acetylation patterns influence yield?
- Methodology : The compound is typically synthesized via reductive alkylation of per-O-acetyl-D-glucosamine derivatives. Acetylation at positions 3, 4, and 6 is critical for protecting hydroxyl groups during glycosylation. For example, reductive alkylation with alkyl halides (methyl, ethyl, etc.) in the presence of NaBHCN under anhydrous conditions yields N-alkylated derivatives .
- Optimization : Adjusting reaction time (12–48 hours) and stoichiometry of acetylating agents (e.g., acetic anhydride) can improve yields (reported 60–85%). Partial deacetylation may occur if water is present, requiring rigorous drying of reagents .
Q. How is enzymatic phosphorylation of this compound performed, and what challenges arise during deprotection?
- Procedure : After synthesizing N-alkylated derivatives (e.g., N-hexyl), enzymatic phosphorylation is attempted using kinases like N-acetyl-D-glucosamine kinase. Deprotection of acetyl groups is done via Zemplén conditions (NaOMe/MeOH), but incomplete deacetylation or β-elimination may occur, necessitating HPLC purification .
- Data Contradictions : Some studies report <50% phosphorylation efficiency due to steric hindrance from bulky acetyl groups, highlighting the need for optimized enzyme-substrate ratios .
Q. What analytical techniques validate the structure and purity of this compound?
- Characterization : Use H/C NMR to confirm acetyl group positions (δ 2.0–2.2 ppm for CH in acetyl) and anomeric configuration (β-linkage: ≈ 8–10 Hz). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+Na] at m/z 534.2) .
- Purity Assessment : Reverse-phase HPLC with UV detection (210 nm) resolves impurities from incomplete acetylation or hydrolysis .
Advanced Research Questions
Q. How does the acetylated glucosamine derivative act as a glycosyl donor in enzymatic assays for glycosyltransferase studies?
- Mechanistic Insight : The compound serves as a stable glycosyl donor due to its 3,4,6-O-acetyl groups, which prevent premature hydrolysis. In assays with glycosyltransferases (e.g., β-1,4-galactosyltransferase), the amine group facilitates nucleophilic attack on UDP-galactose, forming β(1→4) linkages .
- Kinetic Analysis : Competitive inhibition studies (K ≈ 0.5–2.0 µM) reveal its high affinity for enzyme active sites, making it useful for probing catalytic mechanisms .
Q. What strategies mitigate competing side reactions during oligosaccharide synthesis using this compound?
- Regioselective Protection : Use benzylidene or silyl groups (e.g., TMS) to temporarily block specific hydroxyls, enabling sequential glycosylation. For example, benzylidene protection at the 4,6-positions directs coupling to the 3-OH group .
- Catalytic Systems : Employ BF·EtO or NIS/TfOH to activate thioglycoside intermediates, reducing side products like orthoester formation .
Q. How do computational methods enhance reaction design for modifying this compound?
- Quantum Chemistry : Density functional theory (DFT) predicts transition states for glycosylation, identifying favorable reaction pathways (e.g., axial vs. equatorial attack). Computational screening of solvents (e.g., CHCl vs. toluene) aligns with experimental yields .
- Machine Learning : ICReDD’s platform integrates reaction databases to predict optimal conditions (e.g., 0°C, 4Å molecular sieves) for stereoselective synthesis, reducing trial-and-error .
Key Challenges and Solutions
- Instability in Aqueous Media : The acetylated compound hydrolyzes in >5% HO. Use anhydrous solvents (e.g., DMF with 4Å sieves) and low temperatures (0–4°C) .
- Stereochemical Control : β-selectivity is achieved via neighboring-group participation of the 2-acetamido group, forming an oxazolinium intermediate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
